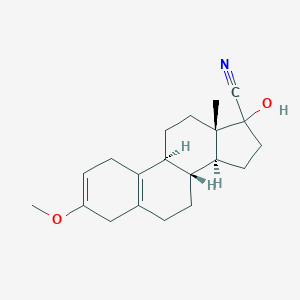

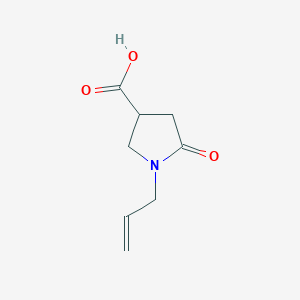

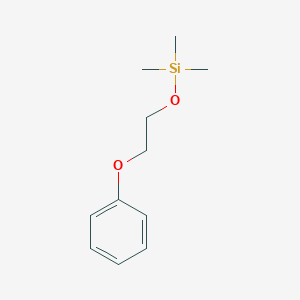

1-Allyl-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

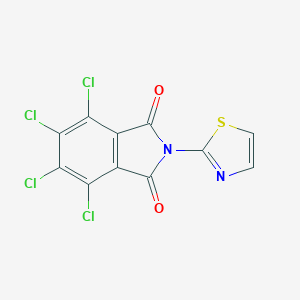

1-Allyl-5-oxopyrrolidine-3-carboxylic acid (this compound, also referred to as AOPC) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile molecule that can be used for a variety of purposes, including as a reagent in organic synthesis, as a substrate in enzymatic reactions, and as a ligand in receptor-ligand binding studies. AOPC has a wide range of biochemical and physiological effects, and is an important tool for scientists studying biological processes. This article will discuss the synthesis of AOPC, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, have been studied for their effects on microbial processes and biocatalyst inhibition. These acids are known for their flexibility and usage as precursors for various industrial chemicals. Research has shown that certain carboxylic acids can inhibit engineered microbes, like Escherichia coli and Saccharomyces cerevisiae, at concentrations lower than the desired yield and titer. This inhibition is attributed to the acids' ability to damage the cell membrane and decrease microbial internal pH. Understanding these effects is crucial for metabolic engineering strategies aimed at increasing microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

[4 + 3] Cycloaddition Reactions

The [4 + 3] cycloaddition reactions involving compounds similar to this compound are significant in organic chemistry for creating cyclic structures. These reactions provide rapid access to functionalized seven-membered carbocycles and are crucial for the synthesis of various natural products. The process is electronically similar to the Diels–Alder reaction, with allyl or oxyallyl cations participating as reactive components. This methodology has seen considerable development for the generation of allyl or oxyallyl cation reaction partners, showcasing the versatility and importance of carboxylic acid derivatives in synthetic organic chemistry (Rigby & Pigge, 1998; Rigby & Pigge, 2004).

Anticancer Agents

Derivatives of carboxylic acids, akin to this compound, have been explored for their anticancer potentials. The chemical versatility of cinnamic acid derivatives, owing to their 3-phenyl acrylic acid functionality, has made them subjects of medicinal research. These derivatives have been investigated for their anticancer efficacy, highlighting the underutilized therapeutic potential of cinnamic acid derivatives since their first clinical use in 1905. Recent attention towards these derivatives emphasizes their significant role in anticancer research, underscoring the need for further exploration and utilization of carboxylic acid derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Liquid-Liquid Extraction of Carboxylic Acids

The solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, similar to this compound, have been reviewed for their efficiency in recovering carboxylic acids from diluted aqueous streams. This technology is essential for producing organic acids through fermentative routes, targeting bio-based plastics. The advancements in solvents, including ionic liquids and improvements in traditional solvent systems, underscore the evolving landscape of carboxylic acid recovery. This review discusses solvent categories and regeneration strategies, aiming to direct toward efficient, environmentally benign solvent systems for carboxylic acid extraction (Sprakel & Schuur, 2019).

Propriétés

IUPAC Name |

5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPNARIZMOTIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389993 |

Source

|

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16199-99-8 |

Source

|

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)